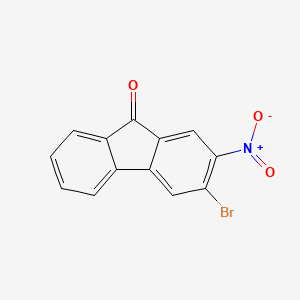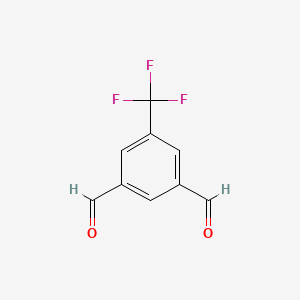
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one is a heterocyclic compound that contains both bromine and fluorine atoms
準備方法
The synthesis of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the bromination and fluorination of a phthalazinone precursor, followed by the introduction of an aminomethyl group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimizing these reactions for scale-up, ensuring that the process is cost-effective and environmentally friendly.
化学反応の分析
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: This compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.
類似化合物との比較
Similar compounds to 4-(Aminomethyl)-6-bromo-5-fluorophthalazin-1(2H)-one include other phthalazinone derivatives that contain different substituents. These compounds can be compared based on their chemical structure, reactivity, and applications. The uniqueness of this compound lies in its specific combination of bromine, fluorine, and aminomethyl groups, which confer distinct chemical and biological properties.
特性
分子式 |
C9H7BrFN3O |
|---|---|
分子量 |
272.07 g/mol |
IUPAC名 |
4-(aminomethyl)-6-bromo-5-fluoro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7BrFN3O/c10-5-2-1-4-7(8(5)11)6(3-12)13-14-9(4)15/h1-2H,3,12H2,(H,14,15) |
InChIキー |
RBQCASPYPLDXRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C2=C1C(=O)NN=C2CN)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2,4'-Difluoro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14779592.png)

![[(2R)-3-methoxy-2-methyl-azetidin-3-yl]methanol](/img/structure/B14779605.png)


![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)
![tert-butyl N-[rel-(1R,5S,6S)-1-methyl-3-azabicyclo[3.1.0]hexan-6-yl]carbamate](/img/structure/B14779648.png)

![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)

